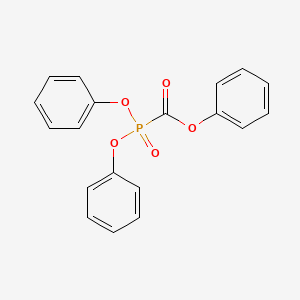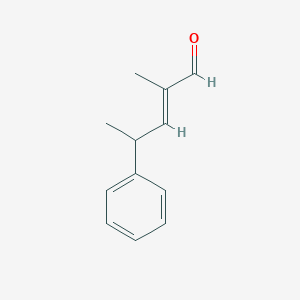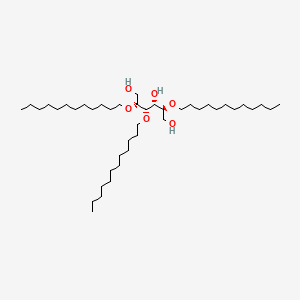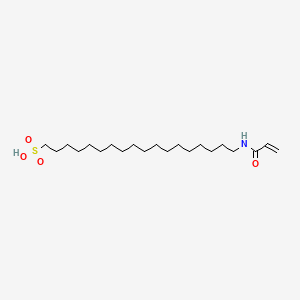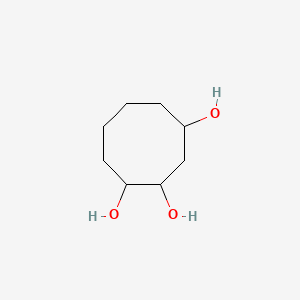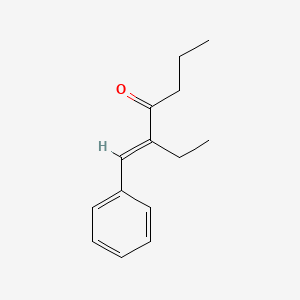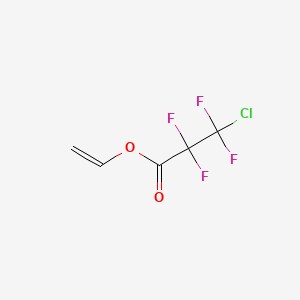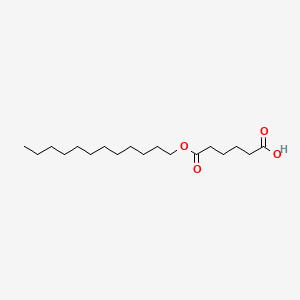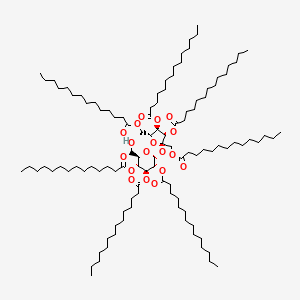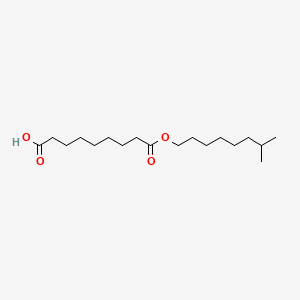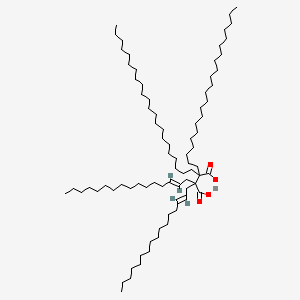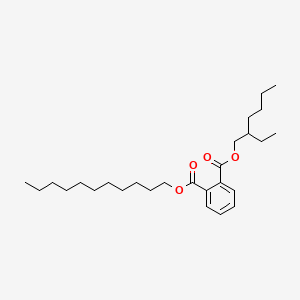
2-Ethylhexyl undecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl undecyl phthalate is a synthetic compound belonging to the phthalate ester family. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its application in enhancing the properties of polyvinyl chloride (PVC) products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl undecyl phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol and undecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation columns to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl undecyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols (2-ethylhexanol and undecanol).
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid, 2-ethylhexanol, undecanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl undecyl phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible PVC products, which are studied for their mechanical and chemical properties.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in medical devices made from PVC.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-ethylhexyl undecyl phthalate involves its interaction with cellular components. As a plasticizer, it integrates into the polymer matrix of PVC, enhancing its flexibility by reducing intermolecular forces between polymer chains. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones, potentially leading to adverse health effects.
Comparaison Avec Des Composés Similaires
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: 2-Ethylhexyl undecyl phthalate is unique due to its specific combination of 2-ethylhexyl and undecyl groups, which confer distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of flexibility, durability, and compatibility with various polymers. Its potential biological effects and environmental impact also vary, making it a subject of interest in toxicological studies.
Propriétés
Numéro CAS |
85391-47-5 |
|---|---|
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2-O-(2-ethylhexyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-7-9-10-11-12-13-14-17-21-30-26(28)24-19-15-16-20-25(24)27(29)31-22-23(6-3)18-8-5-2/h15-16,19-20,23H,4-14,17-18,21-22H2,1-3H3 |
Clé InChI |
JCLYNTWIDKAJSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


